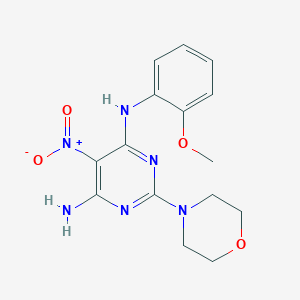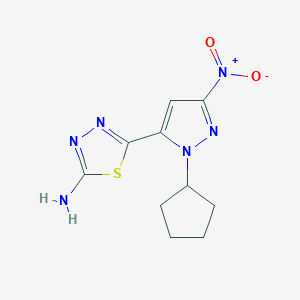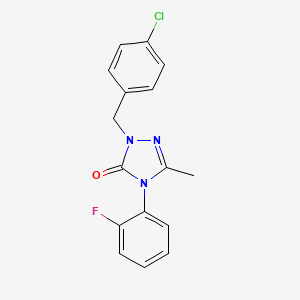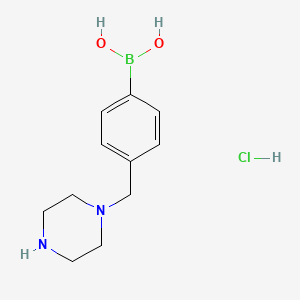
2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide” is a versatile material used in scientific research. It exhibits unique properties that make it valuable for various applications in fields like pharmaceuticals, materials science, and organic chemistry. It is a potent and selective PDE10A inhibitor .
Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide” is complex and diverse, making it an intriguing compound for further exploration. X-ray crystallographic studies revealed two novel binding modes to the catalytic site of the PDE10A enzyme .Physical And Chemical Properties Analysis
The compound’s molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors, fulfilling the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Antiulcer Agents
Research into antiulcer agents led to the synthesis of N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, which exhibit significant antisecretory activity against histamine-induced gastric acid secretion. The structural variations, particularly the presence of a 1-methyl-1H-tetrazol-5-ylthio moiety, indicate the potential for this compound class in developing antiulcer medications. This study highlights the possibility of isosteric replacement in the molecular structure to enhance pharmacological activity, providing insights into the compound's utility in medical research (I. Ueda et al., 1991).
Chymotrypsin Inhibitory Activity
In the study of bioactive constituents of Jolyna laminarioides, a compound exhibiting chymotrypsin inhibitory activity was isolated, demonstrating potential therapeutic applications in treating conditions involving this enzyme. The compound's activity against Escherichia coli and Shigella boydii further underscores its potential in antimicrobial therapies (Atta-ur-rahman et al., 1997).
Anti-inflammatory and Antimicrobial Agents
A series of novel compounds synthesized through multi-component cyclo-condensation reactions demonstrated notable anti-bacterial, antifungal, and anti-inflammatory activities. These findings suggest the compound's potential application in developing new therapies for bacterial and fungal infections, as well as inflammation-related disorders (B. V. Kendre et al., 2015).
Pharmacological Properties of Piperidine Derivatives
Research on 1-substituted piperidines has explored their synthesis, pharmacological properties, and applications, including derivatives such as trihexyphenidyl, biperiden, and pridinol. These studies provide valuable insights into the therapeutic potential of piperidine derivatives in treating various conditions, highlighting the broad applicability of compounds related to 2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide in pharmaceutical research (R. Vardanyan, 2018).
Eigenschaften
IUPAC Name |
2-phenoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(25-17-5-3-2-4-6-17)19(24)22-13-16-7-11-23(12-8-16)18-14-20-9-10-21-18/h2-6,9-10,14-16H,7-8,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILGGKCCGKDWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=NC=CN=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692365.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692368.png)
![4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2692369.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2692370.png)

![3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B2692372.png)
![3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2692374.png)

![1-Iodo-3-methylbicyclo[1.1.1]pentane](/img/structure/B2692378.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(pyridin-4-yl)azepan-1-yl]propan-1-one](/img/structure/B2692380.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2692381.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2692383.png)

